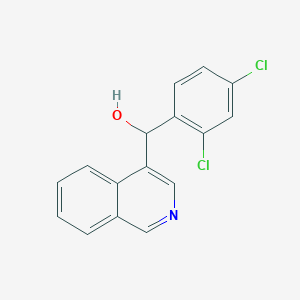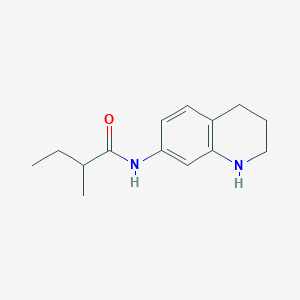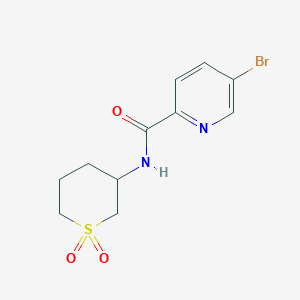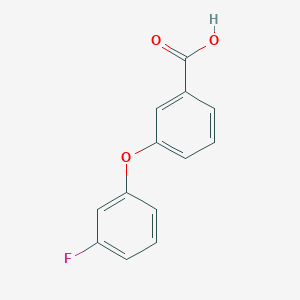
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol, also known as DICQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DICQ is a member of the isoquinoline family, which is known for their diverse biological activities.
作用机制
The mechanism of action of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have various biochemical and physiological effects in the body. For example, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has also been shown to have anti-inflammatory and anti-viral activities, which can be beneficial for the treatment of various diseases. In addition, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to have neuroprotective effects, which can be useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has several advantages and limitations for lab experiments. One advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Another advantage of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has a wide range of potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, one limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol is that it has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the human body.
未来方向
There are several future directions for research on (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to study its effects in vivo, which can provide more information on its potential use as a drug candidate. Additionally, further studies can be conducted to optimize the synthesis method of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol and to explore its potential as a lead compound for the development of new drugs.
合成方法
The synthesis of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol involves the reaction of 2,4-dichlorobenzaldehyde with isoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, resulting in the formation of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol. The yield of (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In biochemistry, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, (2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol has been studied for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
属性
IUPAC Name |
(2,4-dichlorophenyl)-isoquinolin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9,16,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRDMNLYRJVICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)-isoquinolin-4-ylmethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)



![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
